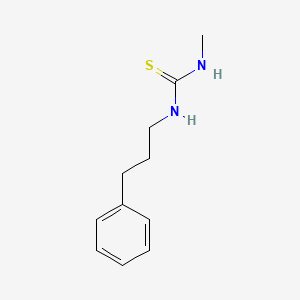

N-methyl-N'-(3-phenylpropyl)thiourea

Description

N-Methyl-N'-(3-phenylpropyl)thiourea (CAS: 15093-43-3) is a thiourea derivative with the molecular formula C₁₆H₁₈N₂S and a molecular weight of 270.398 g/mol. Structurally, it features a methyl group attached to one nitrogen atom and a 3-phenylpropyl group (C₆H₅-CH₂-CH₂-CH₂-) attached to the other nitrogen of the thiourea backbone. This compound is characterized by its aromatic (phenyl) and aliphatic (propyl) substituents, which influence its physicochemical properties, such as hydrophobicity and solubility .

Thiourea derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. The presence of sulfur in the thiourea group enhances its ability to interact with biological targets, such as transport proteins or enzymes, through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

1-methyl-3-(3-phenylpropyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-12-11(14)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCHLJMYLRSALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-phenylpropyl group in this compound increases hydrophobicity compared to derivatives like M1/M2 (amino acid moieties) or the thiazolyl-containing analog. This hydrophobicity may enhance membrane permeability in biological systems .

Biological Activity: Amino acid-derived thioureas (M1/M2) exhibit superior anti-amoebic activity against Acanthamoeba spp., attributed to their hydrophilic moieties improving receptor selectivity . The thiazolyl substituent in CAS 63635-32-5 introduces heteroaromaticity, which could facilitate interactions with enzymes or DNA via π-π stacking .

Molecular Weight and Complexity :

- This compound has a moderate molecular weight (270.398), balancing solubility and bioavailability. In contrast, the highly substituted derivative in (MW 503.690) may face challenges in pharmacokinetics due to its size.

Functional and Application Comparisons

- For example, amino acid-derived thioureas (M1/M2) show IC₅₀ values of 12–18 μM against Acanthamoeba, outperforming chlorhexidine .

- Agricultural Applications : Thioureas like fluometuron () are urea-based herbicides, but thiourea derivatives are less common in agrochemicals. The hydrophobic nature of this compound could be explored for pesticidal formulations requiring lipid membrane penetration .

- Drug Design : The compound’s balance of hydrophobicity and moderate size makes it a candidate for targeting membrane-bound proteins or intracellular enzymes, similar to the thiazolyl derivative’s proposed mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.